molecular formula C14H11BrOS B1315390 2-Bromo-1-(4-(phenylthio)phenyl)ethanone CAS No. 28179-34-2

2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Cat. No. B1315390
CAS RN: 28179-34-2
M. Wt: 307.21 g/mol
InChI Key: YYNHNLPRXUOYCM-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-(phenylthio)phenyl)ethanone” is a chemical compound with the CAS Number: 28179-34-2 . It has a molecular weight of 307.21 and its IUPAC name is 2-bromo-1-[4-(phenylsulfanyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for “2-Bromo-1-(4-(phenylthio)phenyl)ethanone” is 1S/C14H11BrOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Synthesis of Novel Organic Compounds

One of the primary applications of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone is in the synthesis of novel organic compounds. For instance, Hessien, Kadah, and Marzouk (2009) utilized a derivative of this compound in the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties. These compounds exhibited potential anticancer activities against liver and breast cancer cells, showcasing the compound's utility in the development of new anticancer agents Hessien, Kadah, & Marzouk, 2009.

Development of Chalcone Analogues

Curti, Gellis, and Vanelle (2007) reported on the synthesis of α,β-unsaturated ketones as chalcone analogues using a S(RN)1 mechanism with α-bromoketones, including 2-Bromo-1-(4-(phenylthio)phenyl)ethanone. This method offers a new pathway for synthesizing a wide variety of chalcone analogues, which are important in medicinal chemistry due to their potential biological activities Curti, Gellis, & Vanelle, 2007.

Anticancer Activity Research

Potikha and Brovarets (2020) explored the synthesis of imidazo[2,1-b][1,3]thiazoles, potential anticancer agents derived from γ-bromodipnones, demonstrating moderate ability to suppress the growth of kidney cancer cells. This research highlights the potential of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone derivatives in anticancer drug development Potikha & Brovarets, 2020.

Catalytic Applications

Gordon, Hosten, and Ogunlaja (2022) reported on the Cu(II)-catalyzed hydrocarboxylation of imines utilizing CO2 to synthesize α-unsaturated aminocarboxylic acids. This study involved derivatives of 2-Bromo-1-(4-(phenylthio)phenyl)ethanone, highlighting its role in catalytic processes that incorporate carbon dioxide into valuable organic compounds Gordon, Hosten, & Ogunlaja, 2022.

properties

IUPAC Name

2-bromo-1-(4-phenylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHNLPRXUOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273879
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
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Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-(phenylthio)phenyl)ethanone

CAS RN

28179-34-2
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(phenylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1-(4-(PHENYLTHIO)PHENYL)ETHANONE
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